molecular formula C16H14BrNO3 B258085 N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide

N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide

Cat. No. B258085
M. Wt: 348.19 g/mol
InChI Key: PWECWTPKNARGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide, also known as BAM, is a chemical compound with potential applications in scientific research. BAM is a synthetic compound that is derived from the natural compound, 6-bromoindirubin-3'-oxime (BIO). BAM has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular signaling pathways.

Scientific Research Applications

N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide has a variety of potential applications in scientific research. It has been shown to inhibit glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs), which are involved in the regulation of cell growth and differentiation. N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation. These effects make N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide a valuable tool for studying cellular signaling pathways and the development of potential therapeutics for cancer and other diseases.

Mechanism of Action

N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide inhibits GSK-3 and CDKs by binding to the ATP-binding site of these enzymes. This prevents the enzymes from phosphorylating their substrates, which leads to the inhibition of cell growth and differentiation. N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide inhibits the Wnt/β-catenin signaling pathway by preventing the translocation of β-catenin to the nucleus. This prevents the activation of genes involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide has also been shown to reduce inflammation and oxidative stress in animal models of disease. These effects make N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide a potential therapeutic agent for cancer and other diseases.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide has several advantages as a tool for studying cellular signaling pathways. It is a potent inhibitor of GSK-3 and CDKs, which makes it a valuable tool for studying the regulation of cell growth and differentiation. N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide is also a selective inhibitor of these enzymes, which reduces the potential for off-target effects. However, N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide has several limitations as well. It is a synthetic compound that may not accurately reflect the activity of natural compounds. Additionally, N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide has not been extensively studied in vivo, so its potential for toxicity and side effects is not well understood.

Future Directions

For the study of N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide include the development of more potent and selective inhibitors of cellular signaling pathways and the study of N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide in animal models of disease.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide involves a multi-step process starting with the synthesis of 6-bromoindirubin-3'-oxime (BIO). BIO is then reacted with acetic anhydride to form 6-bromoindirubin-3'-acetate (BIA). BIA is then reacted with 3-acetylphenol to form N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide. The final product is purified using column chromatography.

properties

Product Name

N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-bromo-4-methoxybenzamide

InChI

InChI=1S/C16H14BrNO3/c1-10(19)11-4-3-5-13(8-11)18-16(20)12-6-7-15(21-2)14(17)9-12/h3-9H,1-2H3,(H,18,20)

InChI Key

PWECWTPKNARGOE-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)Br

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.